Enhanced Membrane Permeability Potential: ACD/LogD₇.₄ Comparison Against the N-Desmethyl Analog
The target compound exhibits markedly higher predicted lipophilicity at physiological pH compared with its closest N‑desmethyl analog. 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine has an ACD/LogD₇.₄ of 1.65 , whereas 1-((2-methoxy-5-methylphenyl)sulfonyl)piperazine (CAS 460046‑39‑3, the N‑desmethyl derivative) has a reported LogP of 0.85 (neutral species LogP, which approximates LogD for this non‑ionisable neutral form at pH 7.4) . This difference of approximately 0.8 log units corresponds to a roughly 6‑fold higher theoretical partition coefficient into lipid membranes for the methylated compound. The N‑methyl substitution further eliminates the single hydrogen‑bond donor present on the N‑desmethyl analog, reducing active efflux potential and improving passive membrane permeability characteristics .
| Evidence Dimension | Predicted lipophilicity at physiological pH (LogD₇.₄ or LogP as proxy) |
|---|---|
| Target Compound Data | ACD/LogD₇.₄ = 1.65 (ChemSpider/ACD Labs Percepta prediction) |
| Comparator Or Baseline | 1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine (CAS 460046‑39‑3): LogP = 0.85 (Fluorochem reported value) |
| Quantified Difference | Δ(LogD/LogP) ≈ +0.80 log units (≈ 6‑fold higher theoretical membrane partitioning) |
| Conditions | Predicted values; target LogD₇.₄ from ACD/Labs Percepta via ChemSpider; comparator LogP from Fluorochem product page. |
Why This Matters
A ΔLogD of +0.8 places the target compound in a more favourable lipophilicity range for passive blood‑brain barrier penetration (optimal CNS LogD range ≈ 1–4), making it a superior starting point for CNS‑targeted medicinal chemistry programs.
